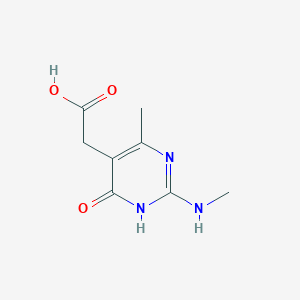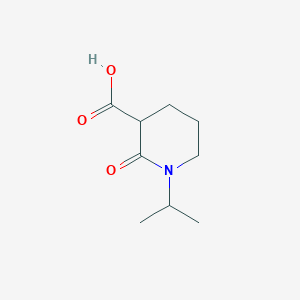
2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring with a ketone and carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group yields the corresponding alcohol, while substitution reactions can introduce various functional groups onto the piperidine ring .
Applications De Recherche Scientifique
2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-2,5-dione: Another piperidine derivative with different functional groups.
Pyrrolidine-2-one: A structurally related compound with a five-membered ring.
Proline derivatives: Compounds with similar structural features but different biological activities.
Uniqueness
2-Oxo-1-(propan-2-YL)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-oxo-1-propan-2-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-6(2)10-5-3-4-7(8(10)11)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
ZEQPZOFLKYLZCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCC(C1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



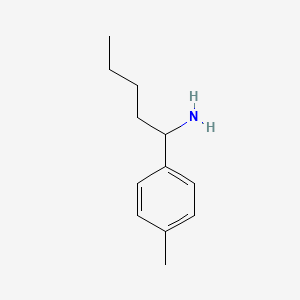
![1-[(2S)-Piperidin-2-yl]ethan-1-one](/img/structure/B13244003.png)

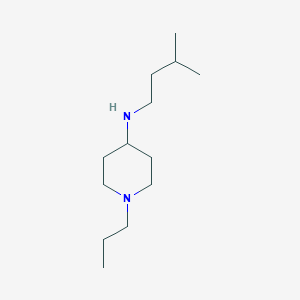
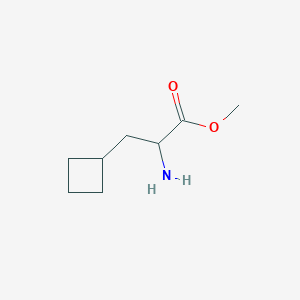


![2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one](/img/structure/B13244049.png)

![2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13244060.png)
![2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13244071.png)
